

Butyrolactone I Kinase Specificity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a small molecule inhibitor is paramount for predicting its cellular effects and potential therapeutic applications. This guide provides a detailed comparison of the kinase specificity of Butyrolactone I against other well-known kinase inhibitors, supported by experimental data and protocols.

Butyrolactone I is a selective, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] It plays a crucial role in cell cycle regulation by inhibiting the activity of key CDK complexes, leading to cell cycle arrest at the G1/S and G2/M transitions.[2][4][5] This targeted activity makes Butyrolactone I a valuable tool for cancer research and a potential candidate for therapeutic development.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Butyrolactone I and three other kinase inhibitors—Staurosporine, Flavopiridol, and Roscovitine—against a panel of kinases. This data allows for a direct comparison of their potency and selectivity.



Kinase	Butyrolactone I IC50 (µM)	Staurosporine IC50 (nM)	Flavopiridol IC50 (nM)	Roscovitine IC50 (μΜ)
CDK1/cyclin B	0.65[6]	9[7]	30[8]	0.65[9]
CDK2/cyclin A	1.38[6]	-	40[8]	0.7[9]
CDK2/cyclin E	0.66[6]	-	-	0.7[9]
CDK4	-	-	20-40[8]	>100[10]
CDK5/p25	0.17[6]	-	-	0.16[9]
CDK5/p35	0.22[6]	-	-	-
CDK6	-	-	60[8]	>100[10]
CDK9	-	-	20[8]	-
ΡΚCα	-	2[7]	>14,000[8]	-
РКА	Scarcely affects[1]	15[7]	>14,000[8]	-
PKG	-	18[7]	-	-
CaMKII	-	20[11]	-	-
v-Src	-	6[7]	-	-
MAPK (ERK1)	Scarcely affects[1]	-	>14,000[8]	34[10]
EGFR	Scarcely affects[1]	-	>14,000[8]	-

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

As the data indicates, Butyrolactone I demonstrates notable selectivity for the CDK family, particularly CDK1, CDK2, and CDK5.[6] In contrast, Staurosporine is a broad-spectrum kinase inhibitor with high potency against a wide range of kinases.[7][11] Flavopiridol also displays broad activity against CDKs, while Roscovitine shows selectivity for a subset of CDKs, similar to Butyrolactone I.[8][9][10]

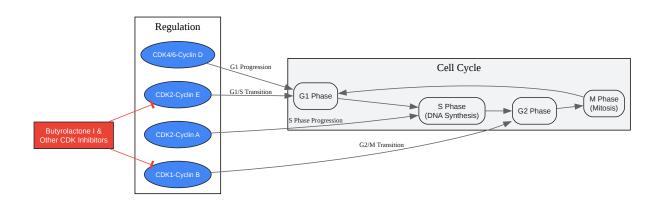


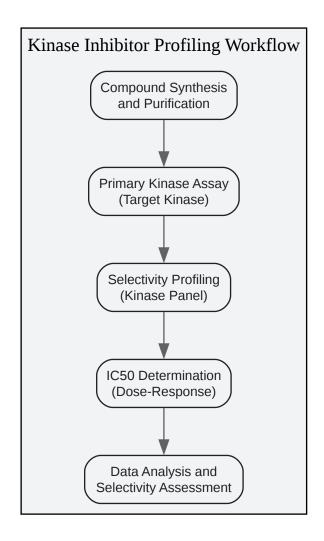


Signaling Pathway Inhibition

Butyrolactone I and other CDK inhibitors exert their effects by interrupting the cell division cycle. The diagram below illustrates the key points of the cell cycle and where these inhibitors act.









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- To cite this document: BenchChem. [Butyrolactone I Kinase Specificity Profile: A
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 [https://www.benchchem.com/product/b1676240#butyrolactone-i-specificity-profiling-against-a-kinase-panel]

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